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Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

Cat. No.: B100136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethoxybenzonitrile, a versatile chemical intermediate in organic synthesis. While

experimental spectral data is not readily available in public databases, this document presents

predicted data based on established spectroscopic principles and analysis of analogous

compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers

in their own characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3,5-
Dimethoxybenzonitrile (CAS No: 19179-31-8; Molecular Formula: C₉H₉NO₂; Molecular

Weight: 163.17 g/mol ).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.7 - 6.8 d (doublet) 2H Aromatic H (H-2, H-6)

~ 6.6 - 6.7 t (triplet) 1H Aromatic H (H-4)

~ 3.8 s (singlet) 6H Methoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 161 Aromatic C (C-3, C-5)

~ 118 Cyano (-C≡N)

~ 114 Aromatic C (C-1)

~ 108 Aromatic C (C-2, C-6)

~ 106 Aromatic C (H-4)

~ 56 Methoxy (-OCH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 2230 - 2210 Strong C≡N stretch (nitrile)

~ 3000 - 2850 Medium-Strong
C-H stretch (aromatic and

aliphatic)

~ 1600 - 1580 Strong C=C stretch (aromatic ring)

~ 1250 - 1200 Strong
Asymmetric C-O-C stretch

(aryl ether)

~ 1050 - 1000 Strong
Symmetric C-O-C stretch (aryl

ether)
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

163 [M]⁺ (Molecular Ion)

148 [M - CH₃]⁺

120 [M - CH₃ - CO]⁺

Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 3,5-
Dimethoxybenzonitrile is illustrated in the diagram below.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3,5-
Dimethoxybenzonitrile.

Materials:

3,5-Dimethoxybenzonitrile sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

Pipettes and vials

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh the 3,5-Dimethoxybenzonitrile sample and dissolve

it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure the sample is

fully dissolved; gentle warming or sonication may be necessary.[2]

Sample Transfer: Carefully transfer the solution into a clean NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then lock

onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is

then shimmed to achieve maximum homogeneity and resolution.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse

experiment. The number of scans can range from 16 to 64, depending on the sample

concentration, to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. A

greater number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phase and baseline corrected. Chemical shifts are

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,5-Dimethoxybenzonitrile by their

characteristic vibrational frequencies.

Materials:

3,5-Dimethoxybenzonitrile sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method): Add a small amount of the solid 3,5-
Dimethoxybenzonitrile sample to an agate mortar. Add a small amount of dry KBr powder

and gently grind the two solids together to create a fine, homogeneous powder.

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a

thin, transparent pellet.

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the

spectrometer and acquire a background spectrum.

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 3,5-
Dimethoxybenzonitrile.

Materials:

3,5-Dimethoxybenzonitrile sample

A suitable volatile solvent (e.g., methanol or dichloromethane)

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

Sample Preparation: Prepare a dilute solution of 3,5-Dimethoxybenzonitrile in a volatile

solvent.

Injection: Inject the sample solution into the GC-MS system. The sample is vaporized and

separated from the solvent and any impurities based on its retention time in the GC column.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV),

leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer

according to their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The most

intense peak is designated as the base peak with a relative abundance of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dimethoxybenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100136#spectroscopic-data-for-3-5-
dimethoxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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